Bim BH3 Binding Affinity for Mcl-1 Is ~20-Fold Higher Than Bad BH3
Bim BH3 exhibits high-affinity binding to Mcl-1 with a Kd of 90 ± 27 nM, whereas Bad BH3 shows negligible binding with affinity >1 μM [1]. This quantitative binding disparity translates into a functional deficiency: Bad BH3 is unable to bind full-length Bad or Bik proteins to Mcl-1 [1]. Consequently, Bad BH3 cannot displace other BH3-only peptides from Mcl-1, limiting its utility in contexts where Mcl-1 is a critical survival factor [1].
| Evidence Dimension | Binding affinity to Mcl-1 (Kd) |
|---|---|
| Target Compound Data | 90 ± 27 nM |
| Comparator Or Baseline | Bad BH3: >1 μM |
| Quantified Difference | >11-fold higher affinity (~20-fold at median) |
| Conditions | Fluorescence polarization assay; purified Mcl-1 protein |
Why This Matters
Procurement of Bim BH3 over Bad BH3 is essential when Mcl-1 antagonism is required for experimental validity.
- [1] Chen L, Willis SN, Wei A, Smith BJ, Fletcher JI, Hinds MG, Colman PM, Day CL, Adams JM, Huang DC. Differential targeting of prosurvival Bcl-2 proteins by their BH3-only ligands allows complementary apoptotic function. Mol Cell. 2005;17(3):393-403; Supplementary binding data and functional analyses. View Source
